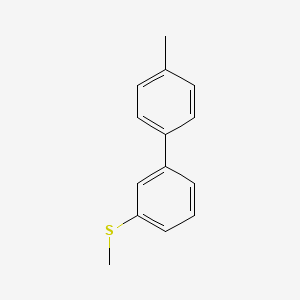

3-(4-Methylphenyl)phenyl methyl sulfide

Description

3-(4-Methylphenyl)phenyl methyl sulfide is a diaryl sulfide compound featuring a methyl group at the para position of one phenyl ring and a methylthio (-SMe) group at the meta position of the adjacent phenyl ring.

Properties

IUPAC Name |

1-methyl-4-(3-methylsulfanylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVQPKMTXHJORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methylphenyl)phenyl methyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-methylphenyl magnesium bromide with phenyl methyl sulfide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to purify the final product. Safety measures are also implemented to handle the reagents and by-products safely.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)phenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form. Reducing agents such as lithium aluminum hydride are often used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Regeneration of the sulfide.

Substitution: Various substituted sulfides depending on the nucleophile used.

Scientific Research Applications

Catalytic Applications

One of the most significant applications of 3-(4-Methylphenyl)phenyl methyl sulfide is in catalytic processes. Studies have shown that this compound can serve as a substrate in oxidation reactions facilitated by metal complexes. For instance, polystyrene-bound oxidovanadium(IV) and dioxidovanadium(V) complexes have been utilized to catalyze the oxidation of methyl phenyl sulfide using hydrogen peroxide as an oxidant. Under optimized conditions, these catalysts achieved up to 93.8% conversion of methyl phenyl sulfide, with selectivity towards methyl phenyl sulfoxide and sulfone being reported at 63.7% and 36.3%, respectively .

Table 1: Catalytic Performance of Metal Complexes on Methyl Phenyl Sulfide

| Catalyst Type | Oxidant | Conversion (%) | Selectivity (Sulfoxide %) | Selectivity (Sulfone %) |

|---|---|---|---|---|

| Polystyrene-bound oxidovanadium(IV) | H2O2 | 93.8 | 63.7 | 36.3 |

| Dioxidovanadium(V) | H2O2 | 83.4 | 71.8 | 28.2 |

Synthesis of Functionalized Compounds

This compound is also a valuable intermediate in the synthesis of various functionalized compounds. It can be used to prepare sulfonamides and sulfoxides through oxidation reactions. For example, the oxidation of this sulfide with hydrogen peroxide has been reported to yield corresponding sulfoxides with high efficiency .

Case Study: Oxidation Reaction Mechanism

In a detailed study on the oxidation mechanism, it was observed that methyl phenyl sulfide undergoes a two-step process where it first forms a sulfoxide intermediate before being converted to a sulfone. This reaction pathway is significant for synthesizing pharmaceuticals and agrochemicals where sulfonic groups play a crucial role in biological activity.

Material Science Applications

In material science, compounds like this compound are investigated for their properties in creating novel materials such as thermosetting resins and polymers. The incorporation of sulfur-containing compounds can enhance thermal stability and mechanical properties of materials .

Table 2: Properties of Sulfur-Containing Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Methyl phenyl sulfide-based resin | >350 | 50-70 |

| Conventional epoxy resin | <250 | 30-50 |

Environmental Studies

Research has also focused on the environmental impact and degradation pathways of methyl phenyl sulfide derivatives in ecological systems. Understanding how these compounds behave in natural environments is crucial for assessing their safety and potential risks associated with their use in industrial applications .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)phenyl methyl sulfide involves its ability to interact with various molecular targets. The sulfur atom in the compound can form bonds with electrophilic centers, facilitating reactions such as nucleophilic substitution and oxidation. These interactions can lead to the formation of new chemical entities with potential biological activity.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key physical and synthetic properties of 3-(4-Methylphenyl)phenyl methyl sulfide and its analogs, primarily aryl methyl sulfides with varying substituents:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., 4-methyl in the target compound) enhance stability and may influence reactivity in sulfoxidation reactions. For example, the M446G mutant enzyme selectively oxidizes methyl 4-methylphenyl sulfide to its sulfoxide with >90% enantiomeric excess, highlighting the role of substituents in biocatalytic processes .

- Synthetic Yields : Yields for 4-substituted analogs vary significantly (16–89%), likely due to steric and electronic factors during synthesis. Radical-mediated aromatic substitution () is a common method, though the target compound’s synthesis route remains unspecified in the evidence .

Reactivity and Functionalization

- Enzymatic Sulfoxidation: The target compound’s structural analog, methyl 4-methylphenyl sulfide, is efficiently oxidized by the M446G mutant of phenylacetone monooxygenase (PAMO) to produce (R)-sulfoxides with high optical purity (>90% ee). This suggests that this compound may also serve as a substrate for enantioselective oxidation, though steric hindrance from the meta-substituted phenyl group could alter reactivity .

- For example, 4-nitrophenylmethylsulfane may exhibit slower sulfoxidation kinetics compared to the target compound .

Crystallographic and Structural Insights

- Isomerism Effects : highlights how positional isomerism (e.g., 3-methyl vs. 4-methyl in sulfonamides) affects crystal packing and hydrogen-bonding networks. While this study focuses on sulfonamides, similar trends may apply to sulfides, where substituent position influences solubility and solid-state properties .

Biological Activity

3-(4-Methylphenyl)phenyl methyl sulfide, a sulfur-containing organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHS

- Molecular Weight : 244.36 g/mol

This compound features a methyl sulfide group attached to a biphenyl structure, which may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain phenyl methyl sulfides can inhibit nucleic acid synthesis in cancer cells, leading to cell death through mechanisms such as DNA fragmentation and suppression of key enzymes involved in nucleotide synthesis .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria. For example, derivatives of phenyl methyl sulfides have shown effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential use as antibacterial agents .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid metabolism, leading to reduced proliferation of cancer cells.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, contributing to their antimicrobial effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that sulfur-containing compounds can induce oxidative stress in cells, which may lead to apoptosis in cancer cells .

Study 1: Anticancer Effects

In a study evaluating the cytotoxicity of various phenyl methyl sulfides, it was found that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines. Specifically, modifications at the para position of the phenyl ring were crucial for enhancing anticancer activity. The study highlighted the importance of structural features in determining biological efficacy .

Study 2: Antimicrobial Effects

A series of experiments assessed the antimicrobial efficacy of phenyl methyl sulfides against MRSA and E. coli. The results indicated that specific substitutions on the phenyl rings significantly increased antibacterial activity, with some compounds achieving over 90% inhibition at low concentrations .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| This compound | TBD | TBD |

| Phenyl methyl sulfone | 15 | 20 |

| 1-(Phenylmethyl)-4,7,10-tris-(4-methylphenyl)sulfonyl-1,4,7,10-tetraazacyclododecane | 5 | 25 |

Q & A

Basic: What are the optimal synthetic routes for 3-(4-methylphenyl)phenyl methyl sulfide, and how do reaction variables influence yield?

Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Base choice : Strong bases like KOH or NaH facilitate deprotonation of thiols, improving sulfide bond formation .

- Time optimization : Reactions typically require 6–24 hours, monitored by TLC or GC for completion .

For reproducibility, use single-crystal X-ray diffraction (SC-XRD) to confirm molecular geometry, as demonstrated for analogous diaryl sulfides .

Basic: How is structural confirmation achieved for this compound?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy : Distinct signals for methyl groups (δ ~2.3 ppm for Ar–CH₃ and δ ~2.5 ppm for S–CH₃) and aromatic protons (δ 6.8–7.5 ppm) confirm regiochemistry .

- SC-XRD : Resolves bond lengths (C–S: ~1.78 Å) and dihedral angles between aryl rings, critical for validating steric effects .

- FT-IR : Sulfide C–S stretching vibrations (~650–750 cm⁻¹) distinguish the compound from sulfoxides or sulfones .

Basic: How can reaction conditions be optimized for sulfide-to-sulfoxide conversions?

Answer:

Controlled oxidation using catalysts like Ru₂(OAc)₄Cl (diruthenium complexes) under aerobic conditions achieves selective sulfoxidation. Key parameters:

- Catalyst loading : 0.05–0.1 mmol Ru₂(OAc)₄Cl per mmol substrate minimizes overoxidation to sulfones .

- Temperature : Room temperature (25°C) avoids thermal decomposition .

- Monitoring : Track conversion via GC or HPLC; sulfoxide formation typically plateaus at ~90% within 40 minutes .

Advanced: What mechanistic insights explain the catalytic oxidation of this compound?

Answer:

Diruthenium catalysts activate molecular oxygen via a radical pathway. The proposed mechanism involves:

- Oxygen binding : Ru₂⁴+ cores generate peroxo intermediates that abstract hydrogen from the sulfide’s methyl group .

- Stereoelectronic effects : Electron-donating 4-methyl groups on the aryl ring stabilize transition states, accelerating oxidation .

- Kinetic studies : Pseudo-first-order kinetics (k = 0.12 min⁻¹) suggest rate-limiting hydrogen abstraction .

Advanced: How can density-functional theory (DFT) predict the thermochemistry of sulfide derivatives?

Answer:

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately compute bond dissociation energies (BDEs) and reaction enthalpies. For example:

- Sulfide BDE : Calculated C–S BDE of ~65 kcal/mol aligns with experimental thermolysis data .

- Oxidation barriers : Transition-state geometries (NEB method) predict activation energies within 2.4 kcal/mol of experimental values .

Advanced: How can researchers reconcile conflicting data in sulfide-mediated biological studies?

Answer:

Contradictions arise from sulfide’s redox sensitivity and probe limitations. Mitigation strategies include:

- Probe validation : Use fluorescent probes (e.g., DCI-H₂S) with high selectivity (λem = 674 nm) to avoid interference from thiols or reactive oxygen species .

- Controlled environments : Conduct experiments under inert atmospheres (N₂/Ar) to prevent unintended oxidation .

- Real-time monitoring : Couple LC-MS with isotopic labeling (e.g., ³⁴S) to track sulfide speciation .

Basic: What analytical methods quantify this compound in complex matrices?

Answer:

- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns (e.g., m/z 214 for [M⁺–CH₃]) .

- HPLC-UV : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes at 254 nm .

- XPS : Sulfur 2p₃/₂ peaks at ~163.5 eV confirm the sulfide oxidation state .

Advanced: What environmental and safety protocols apply to sulfide waste management?

Answer:

- Waste segregation : Collect organic residues separately in halogen-resistant containers to prevent H₂S generation .

- Neutralization : Treat aqueous waste with NaHCO₃ to pH 7–8 before disposal .

- Catalyst recovery : Recycle diruthenium complexes via column chromatography (silica gel, ethyl acetate/hexane) to reduce heavy metal contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.